ELN-441958

Description

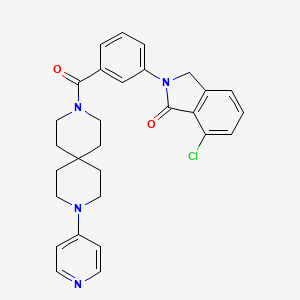

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-[3-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29ClN4O2/c30-25-6-2-4-22-20-34(28(36)26(22)25)24-5-1-3-21(19-24)27(35)33-17-11-29(12-18-33)9-15-32(16-10-29)23-7-13-31-14-8-23/h1-8,13-14,19H,9-12,15-18,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYQHSWJGHCGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CCN(CC2)C(=O)C3=CC(=CC=C3)N4CC5=C(C4=O)C(=CC=C5)Cl)C6=CC=NC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913064-47-8 | |

| Record name | ELN-441958 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913064478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELN-441958 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G62X909Y89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ELN-441958

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELN-441958 is a novel, potent, and selective small-molecule antagonist of the bradykinin B1 receptor, a key player in chronic pain and inflammation.[1][2][3] This technical guide delineates the core mechanism of action of this compound, summarizing critical quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The information presented is collated from preclinical pharmacological and pharmacokinetic studies.

Core Mechanism of Action: Bradykinin B1 Receptor Antagonism

This compound functions as a competitive antagonist at the bradykinin B1 receptor.[1][2][3] The bradykinin B1 receptor, a G-protein coupled receptor, is typically upregulated during inflammatory processes and is implicated in the pathogenesis of chronic pain.[1][2][3] By binding to this receptor, this compound blocks the action of the endogenous agonist ligand, des-Arg(10)-kallidin (DAKD), thereby inhibiting the downstream signaling cascade that leads to pain and inflammation.[1][2][3]

Signaling Pathway

The binding of an agonist to the bradykinin B1 receptor initiates a signaling cascade that results in the mobilization of intracellular calcium.[1][2] this compound competitively inhibits this process.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency, selectivity, and efficacy of this compound.

Table 1: In Vitro Receptor Binding and Potency

| Parameter | Species | Cell Line/Tissue | Value | Reference |

| Ki (Binding Affinity) | Human | IMR-90 human fibroblast membranes | 0.26 ± 0.02 nM | [1] |

| KB (Antagonist Potency) | Human | IMR-90 cells | 0.12 ± 0.02 nM | [1] |

| KB (Antagonist Potency) | Rhesus Monkey | - | 0.24 ± 0.01 nM | [1] |

| KB (Antagonist Potency) | Rat | - | 1.5 ± 0.4 nM | [1] |

| KB (Antagonist Potency) | Mouse | - | 14 ± 4 nM | [1] |

Table 2: Selectivity Profile

| Receptor | Selectivity vs. B1 Receptor | Notes | Reference |

| Bradykinin B2 Receptor | Highly selective for B1 | Did not antagonize bradykinin-induced calcium mobilization. | [1] |

| Opioid Receptors | No involvement | Naltrexone did not affect the antihyperalgesic effects of this compound. | [1] |

Table 3: In Vivo Efficacy

| Model | Species | Endpoint | ED50 | Reference |

| Carrageenan-induced thermal hyperalgesia | Rhesus Monkey | Reduction of hyperalgesia | ~3 mg/kg s.c. | [1][2] |

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human bradykinin B1 receptor.

-

Methodology:

-

Membranes from IMR-90 human fibroblasts were prepared.

-

Competitive binding assays were performed using the B1 agonist radioligand [3H]desArg(10)-kallidin ([3H]DAKD).

-

Increasing concentrations of this compound were incubated with the membranes and the radioligand.

-

The amount of bound radioligand was measured to determine the concentration of this compound required to inhibit 50% of [3H]DAKD binding (IC50).

-

The Ki value was calculated from the IC50 using the Cheng-Prusoff equation.[1]

-

Calcium Mobilization Assay

-

Objective: To determine the functional antagonist potency (KB) of this compound at the B1 receptor.

-

Methodology:

-

IMR-90 cells, which endogenously express the human B1 receptor, were utilized.

-

Cells were loaded with a calcium-sensitive fluorescent dye.

-

Cells were pre-incubated with varying concentrations of this compound.

-

The B1 receptor agonist DAKD was added to stimulate the cells.

-

The change in intracellular calcium concentration was measured by monitoring the fluorescence of the dye.

-

The concentration-dependent inhibition of the DAKD-induced calcium response by this compound was used to calculate the KB value.[1]

-

In Vivo Analgesic Efficacy Model

-

Objective: To assess the in vivo efficacy of this compound in a primate model of inflammatory pain.

-

Methodology:

-

Inflammation and thermal hyperalgesia were induced in the tail of rhesus monkeys by a subcutaneous injection of carrageenan.

-

The baseline tail-withdrawal latency in response to a thermal stimulus was measured.

-

This compound was administered subcutaneously at various doses.

-

The tail-withdrawal latency was measured again at different time points after drug administration.

-

The dose-dependent reduction in thermal hyperalgesia was used to determine the ED50.[1]

-

Conclusion

This compound is a highly potent and selective bradykinin B1 receptor antagonist with demonstrated efficacy in a primate model of inflammatory pain.[1] Its mechanism of action, characterized by competitive inhibition of the B1 receptor and subsequent blockade of intracellular calcium mobilization, positions it as a promising therapeutic candidate for the treatment of chronic pain and inflammatory conditions. The data presented in this guide provide a comprehensive overview of its preclinical pharmacological profile.

References

- 1. Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 Receptor antagonist ELN441958 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ELN441958 | CAS:913064-47-8 | Potent and selective bradykinin B1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

ELN-441958: A Potent and Selective Bradykinin B1 Receptor Antagonist

A Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of ELN-441958, a novel small molecule antagonist of the bradykinin B1 receptor. The bradykinin B1 receptor, a G-protein coupled receptor, is a key player in chronic pain and inflammation, making it a significant target for therapeutic intervention.[1][2][3] this compound has demonstrated high affinity, potency, and selectivity for the human B1 receptor, with promising pharmacokinetic properties and analgesic efficacy in preclinical models.[2] This document details the pharmacological profile of this compound, including its binding affinity, functional antagonism, and selectivity, supported by quantitative data and detailed experimental methodologies. Furthermore, it elucidates the underlying bradykinin B1 receptor signaling pathway and the experimental workflow for the characterization of this compound.

Pharmacological Profile of this compound

This compound is a potent and selective antagonist of the bradykinin B1 receptor.[1] Its chemical name is 7-chloro-2-[3-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecanecarbonyl)phenyl]-2,3-dihydro-isoindol-1-one.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

| Parameter | Species | Cell Line/Tissue | Value | Reference |

| Ki | Human | IMR-90 human fibroblast membranes | 0.26 ± 0.02 nM | [2][4] |

| KB | Human | IMR-90 cells | 0.12 ± 0.02 nM | [2][4] |

| KB | Rhesus Monkey | - | 0.24 ± 0.01 nM | [2][4] |

| KB | Rat | - | 1.5 ± 0.4 nM | [2][4] |

| KB | Mouse | - | 14 ± 4 nM | [2][4] |

Table 2: Receptor Selectivity of this compound

| Receptor | Selectivity vs. Human B1 Receptor (Ki) | Reference |

| Bradykinin B2 Receptor | >10,000-fold (No inhibition up to 10 µM) | [1][2] |

| Human µ-opioid receptor | >500-fold | [1] |

| Human δ-opioid receptor | >2000-fold | [1] |

Table 3: In Vivo Efficacy of this compound

| Model | Species | Endpoint | ED50 | Reference |

| Carrageenan-induced thermal hyperalgesia | Rhesus Monkey | Tail-withdrawal latency | ~3 mg/kg s.c. | [2] |

Table 4: Pharmacokinetic Properties of this compound

| Species | Administration | Bioavailability | Reference |

| Rat | Oral | 57% | [1] |

| Rhesus Monkey | Oral | High | [2] |

Key Experimental Protocols

This section details the methodologies used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human bradykinin B1 receptor.

Methodology:

-

Membrane Preparation: Membranes were prepared from IMR-90 human fibroblast cells, which endogenously express the human B1 receptor.

-

Binding Reaction: The membranes were incubated with the radiolabeled B1 receptor agonist [3H]desArg10-kallidin ([3H]DAKD) and varying concentrations of this compound.

-

Incubation: The reaction was allowed to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration.

-

Quantification: The amount of bound radioactivity was measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.[2][4]

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity (KB) of this compound at the bradykinin B1 receptor.

Methodology:

-

Cell Culture: IMR-90 cells were cultured and loaded with a calcium-sensitive fluorescent dye.

-

Compound Incubation: Cells were pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The B1 receptor agonist desArg10-kallidin (DAKD) was added to stimulate the cells.

-

Signal Detection: Changes in intracellular calcium concentration were measured using a fluorescence plate reader.

-

Data Analysis: The antagonist dissociation constant (KB) was determined by analyzing the concentration-response curves of DAKD in the presence and absence of this compound.[2][4]

In Vivo Efficacy Model: Carrageenan-Induced Thermal Hyperalgesia

Objective: To evaluate the analgesic efficacy of this compound in a primate model of inflammatory pain.

Methodology:

-

Animal Model: Rhesus monkeys were used for this study.

-

Induction of Hyperalgesia: Inflammation and thermal hyperalgesia were induced by injecting carrageenan into the tail.

-

Drug Administration: this compound was administered subcutaneously at various doses.

-

Nociceptive Testing: The tail-withdrawal latency in response to a thermal stimulus was measured at different time points after drug administration.

-

Data Analysis: The dose-response relationship was analyzed to determine the effective dose 50 (ED50).[2] To confirm that the analgesic effect was not mediated by opioid receptors, the experiment was repeated in the presence of the opioid antagonist naltrexone.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the bradykinin B1 receptor signaling pathway and the experimental workflow for the characterization of this compound.

Caption: Bradykinin B1 Receptor Signaling Pathway Antagonized by this compound.

Caption: Experimental Workflow for the Pharmacological Characterization of this compound.

Conclusion

This compound is a novel, potent, and selective bradykinin B1 receptor antagonist with a favorable preclinical profile. It exhibits high binding affinity and functional antagonism at the human B1 receptor, with excellent selectivity over the B2 receptor and other off-target receptors.[1][2] Furthermore, this compound demonstrates good oral bioavailability and in vivo efficacy in a primate model of inflammatory pain.[1][2] These findings suggest that this compound holds significant promise as a therapeutic agent for the treatment of chronic pain and inflammatory conditions. Further clinical investigation is warranted to establish its safety and efficacy in humans.

References

- 1. ELN441958 | CAS:913064-47-8 | Potent and selective bradykinin B1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 Receptor antagonist ELN441958 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

ELN-441958: A Comprehensive Technical Guide to its Bradykinin B1 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the pharmacological properties of ELN-441958, a potent and selective antagonist of the bradykinin B1 receptor. This document consolidates key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Quantitative Data

The binding affinity and potency of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative metrics for this compound.

Table 1: Binding Affinity (Ki) of this compound for the Human Bradykinin B1 Receptor

| Compound | Receptor | Species | Ki (nM) | Radioligand | Cell Line |

| This compound | Bradykinin B1 | Human | 0.26 | [3H]des-Arg10-kallidin | IMR-90 |

Table 2: Functional Antagonist Potency (KB) of this compound across Species

| Species | KB (nM) | Assay Type |

| Human | 0.12 ± 0.02 | Calcium Mobilization |

| Rhesus Monkey | 0.24 ± 0.01 | Calcium Mobilization |

| Rat | 1.5 ± 0.4 | Calcium Mobilization |

| Mouse | 14 ± 4 | Calcium Mobilization |

Experimental Protocols

The characterization of this compound as a high-affinity bradykinin B1 receptor antagonist involved two primary experimental approaches: radioligand binding assays and functional calcium mobilization assays.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human bradykinin B1 receptor.

Materials:

-

Membrane Preparation: Membranes from IMR-90 human lung fibroblast cells, which endogenously express the bradykinin B1 receptor.

-

Radioligand: [3H]des-Arg10-kallidin, a high-affinity agonist for the B1 receptor.

-

Test Compound: this compound.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at physiological pH.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Protocol:

-

Membrane Preparation: IMR-90 cells are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation. The final membrane pellet is resuspended in the assay buffer.

-

Assay Setup: The assay is performed in microplates. Each well contains the cell membrane preparation, a fixed concentration of the radioligand ([3H]des-Arg10-kallidin), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plates are incubated to allow the binding reaction to reach equilibrium. The incubation time and temperature are optimized for the specific receptor and radioligand pair.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters, which represents the amount of bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular calcium increase induced by an agonist.

Objective: To determine the functional potency (KB) of this compound as an antagonist of the bradykinin B1 receptor.

Materials:

-

Cell Line: IMR-90 cells or other cells expressing the bradykinin B1 receptor.

-

B1 Receptor Agonist: des-Arg10-kallidin (DAKD).

-

Test Compound: this compound.

-

Fluorescent Calcium Indicator: A calcium-sensitive dye such as Fluo-4 AM.

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence Plate Reader: An instrument capable of measuring changes in fluorescence intensity over time.

Protocol:

-

Cell Plating: Cells are seeded into black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM). The AM ester form of the dye allows it to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.

-

Compound Incubation: After dye loading, the cells are washed and then incubated with varying concentrations of the antagonist (this compound) or vehicle control.

-

Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader. The baseline fluorescence is measured before the addition of the B1 receptor agonist (DAKD). The agonist is then added, and the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is recorded over time.

-

Data Analysis: The antagonist's effect is quantified by its ability to reduce the agonist-induced calcium signal. The data are fitted to a dose-response curve to determine the concentration of the antagonist that produces a 50% inhibition of the agonist response (IC50). The functional antagonist dissociation constant (KB) can be calculated from the IC50 values obtained at different agonist concentrations using the Schild analysis.

Signaling Pathways and Workflows

Bradykinin B1 Receptor Signaling Pathway

The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation by an agonist, the receptor initiates a cascade of intracellular events leading to an increase in intracellular calcium.

Caption: Bradykinin B1 Receptor Signaling Cascade.

Experimental Workflow for Ki Determination

The following diagram illustrates the key steps in determining the Ki value of an antagonist using a radioligand binding assay.

Caption: Workflow for Ki Value Determination.

ELN-441958: A Technical Overview of its High Selectivity for the Bradykinin B1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selective binding profile of ELN-441958, a potent antagonist of the bradykinin B1 receptor. The following sections detail the quantitative selectivity of this compound for the human B1 receptor over the B2 receptor, provide comprehensive experimental methodologies for key assays, and illustrate the distinct signaling pathways of the B1 and B2 receptors.

Quantitative Analysis of this compound Selectivity

This compound demonstrates a high degree of selectivity for the human bradykinin B1 receptor over the bradykinin B2 receptor. This selectivity has been quantified through radioligand binding assays and functional assessments of intracellular calcium mobilization.

| Parameter | Receptor | Value (nM) | Cell Line | Assay Type |

| Ki | Human Bradykinin B1 | 0.26 | IMR-90 | [3H]DAKD Competitive Binding |

| KB | Human Bradykinin B1 | 0.12 | IMR-90 | DAKD-induced Calcium Mobilization |

| Activity | Human Bradykinin B2 | No inhibition up to 10,000 | - | Agonist-induced Calcium Mobilization |

Table 1: Quantitative Selectivity Data for this compound. The data illustrates the potent inhibition of the B1 receptor and the lack of significant activity at the B2 receptor.

Furthermore, this compound exhibits significant selectivity for the B1 receptor over other G-protein coupled receptors, including the µ- and δ-opioid receptors, with selectivity ratios exceeding 500-fold and 2000-fold, respectively[1].

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound (this compound) for a target receptor (Bradykinin B1) by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

IMR-90 human lung fibroblast cells, which endogenously express the human bradykinin B1 receptor, are cultured to confluence.

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, the radiolabeled B1 receptor agonist [3H]des-Arg10-kallidin ([3H]DAKD) at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled B1 receptor agonist.

-

The plates are incubated to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (Functional Antagonism)

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

1. Cell Preparation:

-

IMR-90 cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured until they form a confluent monolayer.

-

The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

The cells are incubated with the dye to allow for its de-esterification and trapping within the cells.

2. Assay Procedure:

-

After dye loading, the cells are washed to remove excess extracellular dye.

-

The cells are then incubated with varying concentrations of the antagonist (this compound) or vehicle control for a defined period.

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken before the addition of the agonist.

-

A B1 receptor agonist (e.g., des-Arg10-kallidin, DAKD) is added to the wells to stimulate the receptor.

-

The fluorescence intensity is monitored over time to measure the change in intracellular calcium concentration.

3. Data Analysis:

-

The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.

-

The data are normalized to the response of the agonist alone (100%) and the baseline (0%).

-

The normalized data are plotted against the logarithm of the antagonist concentration.

-

The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is determined using non-linear regression.

-

The Schild regression analysis can be used to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response. The KB value can be derived from the pA2.

Signaling Pathways

The bradykinin B1 and B2 receptors are both G-protein coupled receptors (GPCRs), but they activate distinct downstream signaling cascades.

Bradykinin B1 Receptor Signaling Pathway

Bradykinin B2 Receptor Signaling Pathway

Both B1 and B2 receptors can couple to Gq proteins, leading to the activation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium. However, the B2 receptor can also couple to Gi, which inhibits adenylyl cyclase and leads to a decrease in cyclic AMP (cAMP) levels. This dual signaling capacity of the B2 receptor represents a key difference from the B1 receptor. This compound's high selectivity for the B1 receptor ensures that its pharmacological effects are primarily mediated through the Gq-PLC-IP3-Ca2+ pathway, avoiding the complexities of B2 receptor signaling.

References

ELN-441958: A Potent and Selective Bradykinin B1 Receptor Antagonist for Pain and Inflammation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ELN-441958 is a novel, potent, and selective small-molecule antagonist of the bradykinin B1 receptor, a key player in the signaling pathways of chronic pain and inflammation. This document provides a comprehensive technical overview of this compound, including its pharmacological, pharmacokinetic, and in vivo efficacy data. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon existing findings. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Introduction

The bradykinin B1 receptor, a G-protein coupled receptor (GPCR), is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury and pro-inflammatory mediators, making it a critical target for therapeutic intervention in chronic pain and inflammatory conditions. This compound has emerged as a valuable research tool due to its high affinity and selectivity for the primate B1 receptor over its rodent counterpart and the closely related B2 receptor. This guide serves as a central resource for researchers investigating the role of the bradykinin B1 receptor in pathological states and for those evaluating the therapeutic potential of its antagonists.

Pharmacological Profile

This compound demonstrates a highly potent and selective antagonist profile at the human bradykinin B1 receptor. Its binding affinity and functional antagonism have been characterized across multiple species, highlighting its suitability for studies in primate models of human disease.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: In Vitro Binding Affinity of this compound for the Bradykinin B1 Receptor

| Species | Receptor Source | Radioligand | K_i_ (nM) |

| Human | IMR-90 human fibroblast membranes | [³H]desArg¹⁰-kallidin | 0.26 ± 0.02 |

Table 2: In Vitro Functional Antagonism of this compound at the Bradykinin B1 Receptor

| Species | Cell Line | Agonist | K_B_ (nM) |

| Human | IMR-90 cells | desArg¹⁰-kallidin | 0.12 ± 0.02 |

| Rhesus Monkey | - | desArg¹⁰-kallidin | 0.24 ± 0.01 |

| Rat | - | desArg¹⁰-kallidin | 1.5 ± 0.4 |

| Mouse | - | desArg¹⁰-kallidin | 14 ± 4 |

Mechanism of Action: Bradykinin B1 Receptor Antagonism

This compound acts as a competitive antagonist at the bradykinin B1 receptor. In inflammatory states, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) upregulate the expression of the B1 receptor on various cell types, including neurons and immune cells. The natural ligand for the B1 receptor, des-Arg⁹-bradykinin, is generated from bradykinin by the action of carboxypeptidases. Binding of des-Arg⁹-bradykinin to the B1 receptor activates Gαq/11 proteins, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately contributes to neuronal sensitization and the perception of pain. This compound competitively blocks the binding of des-Arg⁹-bradykinin to the B1 receptor, thereby inhibiting this downstream signaling cascade.

Caption: Mechanism of action of this compound.

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and moderate plasma half-lives in preclinical species.

Quantitative Pharmacokinetic Data

Table 3: Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Oral Bioavailability (%) | T_1/2_ (hours) | Clearance (L/h/kg) | Volume of Distribution (L/kg) |

| Rat | Oral | 57 | 1.7 | 0.96 (IV) | 2.7 (IV) |

| Rhesus Monkey | Oral | High | 3.9 | 0.49 (IV) | 2.7 (IV) |

In Vivo Efficacy in a Primate Model of Inflammatory Pain

The analgesic efficacy of this compound was evaluated in a carrageenan-induced thermal hyperalgesia model in rhesus monkeys. This model is highly relevant for studying inflammatory pain.

Quantitative Efficacy Data

Table 4: In Vivo Efficacy of this compound in Rhesus Monkeys

| Pain Model | Route of Administration | ED_50_ (mg/kg) |

| Carrageenan-induced thermal hyperalgesia | Subcutaneous | ~3 |

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity (K_i_) of this compound for the bradykinin B1 receptor.

Materials:

-

IMR-90 human fibroblast membranes (or other source of B1 receptors)

-

[³H]desArg¹⁰-kallidin (radioligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Unlabeled this compound

-

Non-specific binding control (e.g., a high concentration of unlabeled desArg¹⁰-kallidin)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of unlabeled this compound in binding buffer.

-

In a 96-well plate, add binding buffer, the cell membrane preparation, and the various concentrations of this compound or the non-specific binding control.

-

Initiate the binding reaction by adding a fixed concentration of [³H]desArg¹⁰-kallidin to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Calcium Mobilization Assay

This protocol describes the measurement of the functional antagonist activity (K_B_) of this compound by assessing its ability to inhibit agonist-induced intracellular calcium release.

Materials:

-

IMR-90 cells (or other cells endogenously or recombinantly expressing the B1 receptor)

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

desArg¹⁰-kallidin (agonist)

-

This compound

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Seed the cells in the microplates and grow to confluence.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a defined period.

-

Measure the baseline fluorescence.

-

Using the plate reader's injector, add a fixed concentration of the agonist (desArg¹⁰-kallidin) to stimulate the B1 receptor.

-

Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

-

Construct concentration-response curves for the agonist in the presence of different concentrations of this compound.

-

Determine the Schild plot and calculate the K_B_ value, which represents the dissociation constant of the antagonist.

Caption: Workflow for Calcium Mobilization Assay.

Carrageenan-Induced Thermal Hyperalgesia in Rhesus Monkeys

This protocol details the in vivo assessment of the analgesic efficacy of this compound in a primate model of inflammatory pain.

Animals:

-

Adult rhesus monkeys, housed individually and maintained on a regular light-dark cycle with access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.

Materials:

-

Carrageenan solution (e.g., 1-2% in sterile saline)

-

This compound formulation for subcutaneous injection

-

Water bath maintained at a noxious temperature (e.g., 46-50°C)

-

Timer

Procedure:

-

Baseline Measurement: Acclimate the monkey to the testing procedure. Measure the baseline tail-withdrawal latency by immersing the tail in the warm water bath and recording the time until the tail is withdrawn. A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.

-

Induction of Hyperalgesia: Inject a small volume of carrageenan solution subcutaneously into the tail. This will induce a localized inflammation and subsequent hyperalgesia.

-

Post-Carrageenan Measurement: At a set time after carrageenan injection (e.g., 3-4 hours), re-measure the tail-withdrawal latency. A significant decrease in latency compared to baseline indicates the development of thermal hyperalgesia.

-

Drug Administration: Administer this compound or vehicle control via subcutaneous injection.

-

Post-Drug Measurement: Measure the tail-withdrawal latency at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to assess the analgesic effect of this compound. An increase in withdrawal latency towards the baseline value indicates an anti-hyperalgesic effect.

-

Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point. Determine the ED₅₀ value, the dose that produces 50% of the maximal effect.

Conclusion

This compound is a powerful and selective research tool for investigating the role of the bradykinin B1 receptor in pain and inflammation. Its favorable pharmacological and pharmacokinetic profiles, coupled with demonstrated in vivo efficacy in a relevant primate model, make it an invaluable compound for both basic and translational research. The detailed methodologies and data presented in this guide are intended to support the scientific community in advancing our understanding of B1 receptor biology and in the development of novel analgesic and anti-inflammatory therapeutics.

ELN-441958: A Preclinical Bradykinin B1 Receptor Antagonist for Inflammatory Pain

A deep dive into the discovery, preclinical development, and mechanistic profile of ELN-441958, a potent and selective bradykinin B1 receptor antagonist developed by Elan Pharmaceuticals for the potential treatment of inflammatory pain.

Abstract

This compound is a novel, orally bioavailable small molecule that acts as a competitive antagonist of the bradykinin B1 receptor. Preclinical studies have demonstrated its high affinity and selectivity for the human B1 receptor, with potent analgesic effects in primate models of inflammatory pain. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, including its pharmacological profile, pharmacokinetic properties, and the experimental methodologies used in its evaluation. Despite its promising preclinical profile, there is no publicly available evidence to suggest that this compound progressed into clinical trials.

Introduction

The bradykinin B1 receptor is a G-protein coupled receptor that is typically not present in healthy tissues but is rapidly induced in response to tissue injury and inflammation. Its activation by the metabolite of bradykinin, des-Arg⁹-bradykinin, is implicated in the pathogenesis of chronic pain and inflammation. This makes the B1 receptor an attractive therapeutic target for the development of novel analgesics with a potentially favorable side-effect profile. Elan Pharmaceuticals developed this compound as a potent and selective antagonist of the B1 receptor.

Discovery and Preclinical Development

While the specific details of the lead optimization process that resulted in this compound are not extensively published, its pharmacological and pharmacokinetic profile was characterized in a key study by Hawkinson and colleagues in 2007. This research established this compound as a promising preclinical candidate for the treatment of inflammatory pain.

Mechanism of Action

This compound is a potent, neutral, competitive, and selective antagonist of the bradykinin B1 receptor. It exerts its effect by binding to the B1 receptor and preventing its activation by the endogenous agonist, des-Arg⁹-kallidin (DAKD).

dot

Caption: Mechanism of action of this compound as a competitive antagonist of the bradykinin B1 receptor.

Pharmacological Profile

Binding Affinity and Functional Antagonism

This compound demonstrates high-affinity binding to the human bradykinin B1 receptor and potent functional antagonism. Its potency varies across species, with significantly higher activity in primates compared to rodents.

| Parameter | Species | Value |

| Ki (Binding Affinity) | Human | 0.26 nM |

| KB (Functional Antagonism) | Human | 0.12 ± 0.02 nM |

| Rhesus Monkey | 0.24 ± 0.01 nM | |

| Rat | 1.5 ± 0.4 nM | |

| Mouse | 14 ± 4 nM |

Table 1: In Vitro Potency of this compound

Selectivity

This compound is highly selective for the bradykinin B1 receptor over the bradykinin B2 receptor. It also exhibits good selectivity against a panel of other receptors, with the most potent off-target activity at the µ-opioid receptor, albeit at concentrations significantly higher than its B1 receptor affinity.

| Receptor | Selectivity vs. B1 |

| Bradykinin B2 | >83,000-fold |

| µ-opioid | >500-fold |

| δ-opioid | >2000-fold |

Table 2: Selectivity Profile of this compound

Pharmacokinetic Profile

Preclinical studies in rats and rhesus monkeys indicated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability.

| Species | Route | Bioavailability |

| Rat | Oral | 57% |

Table 3: Oral Bioavailability of this compound in Rats

In Vivo Efficacy

The analgesic efficacy of this compound was evaluated in a primate model of inflammatory pain.

Rhesus Monkey Model of Carrageenan-Induced Thermal Hyperalgesia

In this model, this compound demonstrated a dose-dependent reduction in thermal hyperalgesia.

| Parameter | Value |

| ED50 | ~3 mg/kg, s.c. |

Table 4: In Vivo Efficacy of this compound

dot

Caption: Experimental workflow for assessing the in vivo efficacy of this compound.

Experimental Protocols

Radioligand Binding Assay

-

Preparation: Membranes from IMR-90 human fibroblasts expressing the native human B1 receptor.

-

Radioligand: [³H]desArg¹⁰-kallidin ([³H]DAKD).

-

Procedure: Membranes were incubated with [³H]DAKD in the presence of varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of unlabeled DAKD.

-

Analysis: The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

-

Cell Line: IMR-90 cells.

-

Stimulus: des-Arg¹⁰-kallidin (DAKD).

-

Procedure: Cells were loaded with a calcium-sensitive fluorescent dye. The ability of this compound to inhibit the DAKD-induced increase in intracellular calcium was measured.

-

Analysis: The antagonist dissociation constant (KB) was determined from the concentration-response curves.

Rhesus Monkey Carrageenan-Induced Thermal Hyperalgesia Model

-

Animals: Rhesus monkeys.

-

Induction of Hyperalgesia: Intraplantar injection of carrageenan into the tail.

-

Treatment: Subcutaneous administration of this compound or vehicle.

-

Assessment: The latency to tail withdrawal from a radiant heat source was measured at various time points post-treatment.

-

Analysis: The dose required to produce a 50% reduction in hyperalgesia (ED50) was calculated.

Development Status

Despite the promising preclinical data, a thorough search of publicly available information, including clinical trial registries and publications from Elan Pharmaceuticals, did not reveal any evidence of this compound entering clinical development. The reasons for the apparent discontinuation of its development are not publicly known. It is possible that strategic decisions within Elan Pharmaceuticals, unforeseen toxicological findings, or other factors led to the termination of the program before it reached the clinical stage.

Conclusion

This compound was a potent and selective bradykinin B1 receptor antagonist with a compelling preclinical profile for the treatment of inflammatory pain. The comprehensive in vitro and in vivo studies demonstrated its high affinity, functional antagonism, and analgesic efficacy in a relevant primate model. However, the development of this compound appears to have been halted prior to clinical evaluation. The detailed preclinical data presented here provides valuable insights for researchers and drug development professionals working on novel analgesics targeting the bradykinin B1 receptor.

ELN-441958: A Potent and Selective Bradykinin B1 Receptor Antagonist for the Treatment of Chronic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of ELN-441958, a novel small-molecule antagonist of the bradykinin B1 receptor, in the context of chronic pain pathways. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study and development of novel analgesics.

Introduction: The Role of the Bradykinin B1 Receptor in Chronic Pain

Chronic pain is a debilitating condition characterized by persistent or recurrent pain that extends beyond the usual course of an acute illness or injury. The underlying mechanisms of chronic pain are complex and involve both peripheral and central sensitization of the nervous system. The bradykinin B1 receptor, a G-protein coupled receptor, plays a crucial role in the pathophysiology of chronic inflammatory and neuropathic pain.[1][2][3] Unlike the constitutively expressed bradykinin B2 receptor, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. This inducible nature makes the B1 receptor an attractive therapeutic target for chronic pain, as its blockade would primarily affect pathological pain states with minimal impact on normal physiological processes.

This compound, with the chemical name 7-chloro-2-[3-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecanecarbonyl)phenyl]-2,3-dihydro-isoindol-1-one, is a potent and selective antagonist of the bradykinin B1 receptor.[1][2] This guide details its pharmacological profile, mechanism of action, and preclinical efficacy.

Pharmacological Profile of this compound

The pharmacological characterization of this compound has demonstrated its high affinity and selectivity for the bradykinin B1 receptor.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinity of this compound

| Radioligand | Tissue/Cell Line | Species | Ki (nM) |

| [3H]desArg10-kallidin | IMR-90 human fibroblast membranes | Human | 0.26 ± 0.02 |

Data extracted from Hawkinson et al., 2007.[1]

Table 2: Functional Antagonism of Bradykinin B1 Receptor by this compound

| Agonist | Cell Line | Species | Assay | KB (nM) |

| desArg10-kallidin | IMR-90 cells | Human | Calcium Mobilization | 0.12 ± 0.02 |

| desArg10-kallidin | Recombinant Cells | Rhesus Monkey | Calcium Mobilization | 0.24 ± 0.01 |

| desArg10-kallidin | Recombinant Cells | Rat | Calcium Mobilization | 1.5 ± 0.4 |

| desArg10-kallidin | Recombinant Cells | Mouse | Calcium Mobilization | 14 ± 4 |

Data extracted from Hawkinson et al., 2007.[1]

Table 3: In Vivo Efficacy of this compound

| Animal Model | Pain Modality | Route of Administration | ED50 |

| Rhesus Monkey | Carrageenan-induced thermal hyperalgesia | Subcutaneous (s.c.) | ~3 mg/kg |

Data extracted from Hawkinson et al., 2007.[1]

Signaling Pathways and Mechanism of Action

Bradykinin B1 Receptor Signaling Pathway in Nociception

The bradykinin B1 receptor is coupled to the Gq/11 family of G-proteins. Upon activation by its agonist, desArg9-bradykinin, it initiates a signaling cascade that leads to the sensitization of nociceptive neurons.

References

The Bradykinin B1 Receptor Antagonist ELN-441958: A Technical Overview of its Effects on Inflammatory Mediators

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELN-441958 is a potent and selective, orally bioavailable, small-molecule antagonist of the bradykinin B1 receptor, a key mediator in chronic pain and inflammation. This document provides a comprehensive technical guide on the pharmacological profile of this compound, with a specific focus on its impact on inflammatory processes. Detailed experimental protocols for key assays, quantitative data on its activity, and diagrams of the associated signaling pathways and experimental workflows are presented to facilitate further research and development in this area.

Introduction to this compound and the Bradykinin B1 Receptor

The kallikrein-kinin system and its effector peptides, the kinins (e.g., bradykinin), play a critical role in the inflammatory cascade. Bradykinin exerts its effects through two distinct G-protein coupled receptors (GPCRs): the constitutively expressed B2 receptor and the inducible B1 receptor. While the B2 receptor is associated with the acute phases of inflammation, the B1 receptor is typically upregulated in response to tissue injury and pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), making it a key player in chronic inflammatory conditions.

Activation of the bradykinin B1 receptor is known to mediate the release of several pro-inflammatory cytokines and chemokines, contributing to the cycle of inflammation and pain.[1][2][3] this compound has been developed as a high-affinity antagonist for the primate B1 receptor, demonstrating selectivity over the rodent B2 receptor, highlighting its potential as a therapeutic agent for inflammatory diseases in humans.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound

| Parameter | Species | Cell Line/Tissue | Value |

| Ki (nM) | Human | IMR-90 human fibroblast membranes | 0.26 ± 0.02 |

| KB (nM) | Human | IMR-90 cells | 0.12 ± 0.02 |

| Rhesus Monkey | Recombinant cells | 0.24 ± 0.01 | |

| Rat | Recombinant cells | 1.5 ± 0.4 | |

| Mouse | Recombinant cells | 14 ± 4 |

Ki represents the inhibition constant in a competitive radioligand binding assay. KB represents the equilibrium dissociation constant for a competitive antagonist in a functional assay.

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | ED50 (mg/kg, s.c.) |

| Carrageenan-induced thermal hyperalgesia | Rhesus Monkey | Reduction of hyperalgesia | ~3 |

ED50 represents the dose required to produce 50% of the maximum effect.

Effect on Inflammatory Mediators

Activation of the bradykinin B1 receptor on various cell types, including immune cells and endothelial cells, triggers a signaling cascade that results in the production and release of key inflammatory mediators. Studies have demonstrated that B1 receptor stimulation leads to an increased secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3]

By competitively blocking the B1 receptor, this compound is hypothesized to inhibit the downstream signaling pathways responsible for the expression of these inflammatory genes. The antagonism of the B1 receptor by molecules similar to this compound has been shown to reduce the release of pro-inflammatory cytokines in various inflammatory models.[2][3] This interruption of the pro-inflammatory feedback loop is a central component of the therapeutic potential of this compound.

Signaling Pathways

The bradykinin B1 receptor is a Gq/11-coupled GPCR. Its activation initiates a well-defined signaling cascade that ultimately leads to the physiological and pathophysiological effects associated with inflammation. This compound acts by preventing the initiation of this cascade.

Caption: Bradykinin B1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for the key assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the bradykinin B1 receptor.

Materials:

-

IMR-90 human fibroblast cell membranes (or other cells expressing the B1 receptor)

-

Radioligand: [³H]des-Arg¹⁰-kallidin ([³H]DAKD)

-

Non-specific binding control: Unlabeled des-Arg¹⁰-kallidin

-

Test compound: this compound

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add cell membranes, [³H]DAKD (at a concentration near its Kd), and either assay buffer (for total binding), unlabeled des-Arg¹⁰-kallidin (for non-specific binding), or the test compound (this compound).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To determine the functional antagonist activity (KB) of this compound.

Materials:

-

IMR-90 cells (or other cells endogenously or recombinantly expressing the B1 receptor)

-

Cell culture medium

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

B1 receptor agonist: des-Arg¹⁰-kallidin (DAKD)

-

Test compound: this compound

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture to confluence.

-

Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time.

-

Measure the baseline fluorescence.

-

Add a fixed concentration of the B1 agonist (DAKD) to the wells and immediately measure the change in fluorescence over time.

-

The peak fluorescence intensity is used to determine the response.

-

Construct concentration-response curves for the agonist in the presence of different concentrations of the antagonist.

-

Calculate the KB value using the Schild equation.

Carrageenan-Induced Thermal Hyperalgesia in Rhesus Monkeys

Objective: To assess the in vivo analgesic efficacy of this compound in a primate model of inflammatory pain.

Materials:

-

Adult rhesus monkeys

-

Carrageenan solution (e.g., 2% in sterile saline)

-

Test compound: this compound

-

Vehicle control

-

Water bath maintained at a noxious temperature (e.g., 46-50°C)

-

Timer

Procedure:

-

Acclimatize the monkeys to the tail-withdrawal procedure.

-

Establish baseline tail-withdrawal latencies by immersing the distal portion of the tail in the hot water bath and recording the time to withdrawal.

-

Induce inflammation by subcutaneous injection of carrageenan into the tail.

-

At a predetermined time after carrageenan injection (when hyperalgesia has developed), administer this compound or vehicle subcutaneously.

-

Measure tail-withdrawal latencies at various time points after drug administration.

-

An increase in tail-withdrawal latency compared to the vehicle-treated group indicates an anti-hyperalgesic effect.

-

Determine the ED₅₀ from the dose-response data.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing a B1 receptor antagonist like this compound.

Caption: In Vitro Characterization Workflow for this compound.

Caption: In Vivo Evaluation Workflow for this compound.

Conclusion

This compound is a potent and selective bradykinin B1 receptor antagonist with demonstrated efficacy in a primate model of inflammatory pain. Its mechanism of action, through the inhibition of the B1 receptor signaling cascade, suggests a direct impact on the production and release of key pro-inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other B1 receptor antagonists in the treatment of chronic inflammatory diseases. Further studies are warranted to fully elucidate the downstream effects of this compound on the complex network of inflammatory cytokines and chemokines in various disease models.

References

- 1. Bradykinin receptor-1 activation induces inflammation and increases the permeability of human brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brabykinin B1 Receptor Antagonism Is Beneficial in Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TNF-alpha and IL-1beta mediate inflammatory hypernociception in mice triggered by B1 but not B2 kinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of ELN-441958: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELN-441958 is a potent and selective, orally bioavailable, small-molecule competitive antagonist of the bradykinin B1 receptor. The B1 receptor is a G-protein coupled receptor that is typically upregulated during chronic inflammation and plays a significant role in mediating chronic pain. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity, in vitro and in vivo potency, selectivity, and pharmacokinetic properties. Detailed methodologies for the key experiments are provided, along with visualizations of the relevant signaling pathway and experimental workflows.

Introduction

The bradykinin B1 receptor is a key player in the pathophysiology of chronic pain and inflammation. Unlike the constitutively expressed B2 receptor, the B1 receptor is induced by inflammatory cytokines and tissue injury, making it a promising therapeutic target for chronic inflammatory conditions. This compound, a novel benzamide derivative, has been identified as a high-affinity antagonist of the primate B1 receptor, exhibiting a favorable pharmacological and pharmacokinetic profile for potential therapeutic development.

Mechanism of Action

This compound functions as a competitive antagonist at the bradykinin B1 receptor. It selectively binds to the B1 receptor, thereby blocking the binding of its endogenous agonist, des-Arg⁹-bradykinin. This inhibition prevents the activation of downstream signaling pathways that lead to the sensation of pain and potentiation of the inflammatory response.

Signaling Pathway of the Bradykinin B1 Receptor

The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses associated with pain and inflammation.

Caption: Bradykinin B1 Receptor Signaling Pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding Affinity and Functional Potency

| Parameter | Species | Cell Line/Tissue | Value | Reference |

| Ki (nM) | Human | IMR-90 human fibroblast membranes | 0.26 ± 0.02 | [1] |

| KB (nM) | Human | IMR-90 cells | 0.12 ± 0.02 | [1] |

| KB (nM) | Rhesus Monkey | - | 0.24 ± 0.01 | [1] |

| KB (nM) | Rat | - | 1.5 ± 0.4 | [1] |

| KB (nM) | Mouse | - | 14 ± 4 | [1] |

Ki: Inhibitor constant, a measure of binding affinity. KB: Antagonist dissociation constant, a measure of functional potency.

Table 2: Selectivity Profile

| Receptor | Selectivity vs. Human B1 (Ki) | Notes | Reference |

| Bradykinin B2 | >10,000-fold | No inhibition of bradykinin-induced calcium mobilization at 10 µM. | [1] |

| μ-opioid | >500-fold | Off-target activity noted. | [2] |

| δ-opioid | >2000-fold | Off-target activity noted. | [2] |

Table 3: In Vivo Efficacy

| Animal Model | Species | Endpoint | ED₅₀ | Reference |

| Carrageenan-induced thermal hyperalgesia | Rhesus Monkey | Reversal of thermal hyperalgesia | ~3 mg/kg (s.c.) | [1] |

ED₅₀: The dose that produces 50% of the maximum effect.

Table 4: Pharmacokinetic Parameters

| Species | Route | T½ (h) | Oral Bioavailability (%) | Reference |

| Rat | i.v. / p.o. | 1.7 | 57 | [3] |

| Rhesus Monkey | i.v. / p.o. | 3.9 | >100 | [3] |

T½: Terminal half-life.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies and the available literature.

Radioligand Binding Assay (for Ki determination)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: IMR-90 human fibroblast cells are cultured and harvested. The cells are then homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The membrane pellet is resuspended and stored at -80°C until use.

-

Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand, [³H]des-Arg¹⁰-kallidin, and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled B1 receptor agonist.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

-

Detection: The radioactivity retained on the filter is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for KB determination)

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Methodology:

-

Cell Culture and Dye Loading: IMR-90 cells are seeded in a multi-well plate and grown to confluency. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

-

Antagonist Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of this compound for a defined period.

-

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The B1 receptor agonist, des-Arg¹⁰-kallidin, is added to the wells, and the change in fluorescence intensity is measured over time.

-

Data Analysis: The agonist dose-response curves in the presence of different concentrations of this compound are constructed. The Schild regression analysis is then used to determine the KB value of the antagonist.

Carrageenan-Induced Thermal Hyperalgesia in Rhesus Monkeys (for in vivo efficacy)

This in vivo model assesses the analgesic effect of a compound on inflammatory pain.

Methodology:

-

Acclimatization and Baseline Measurement: Rhesus monkeys are acclimatized to the testing procedure. Baseline tail-withdrawal latencies in response to a thermal stimulus (e.g., radiant heat or warm water bath) are determined.

-

Induction of Hyperalgesia: A solution of carrageenan is injected subcutaneously into the tail to induce a local inflammatory response and thermal hyperalgesia.

-

Drug Administration: this compound or vehicle is administered (e.g., subcutaneously) at various doses.

-

Assessment of Analgesia: At different time points after drug administration, the tail-withdrawal latencies are re-measured. An increase in the withdrawal latency indicates an analgesic effect.

-

Data Analysis: The data are analyzed to determine the dose-dependent effect of this compound on reversing thermal hyperalgesia, and the ED₅₀ is calculated.

Clinical Development Status

A thorough search of publicly available clinical trial registries and literature did not yield any information on clinical trials conducted with this compound. This suggests that the compound may not have progressed to the clinical development stage.

Conclusion

This compound is a potent and selective bradykinin B1 receptor antagonist with high affinity for the primate receptor. It demonstrates excellent oral bioavailability and in vivo efficacy in a primate model of inflammatory pain. The significant species difference in potency, with much higher activity in primates compared to rodents, highlights the importance of using appropriate animal models in the preclinical evaluation of B1 receptor antagonists. While the preclinical profile of this compound is promising, there is no publicly available information on its clinical development. This comprehensive pharmacological profile serves as a valuable resource for researchers in the fields of pain, inflammation, and GPCR drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of ELN-441958

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of ELN-441958, a potent and selective bradykinin B1 receptor antagonist. The following sections describe the mechanism of action, experimental protocols for assessing analgesic efficacy and pharmacokinetics, and relevant quantitative data.

Mechanism of Action

This compound is a novel, potent, and selective bradykinin B1 receptor antagonist.[1][2][3] It acts by competitively inhibiting the binding of the B1 receptor agonist, des-Arg(10)-kallidin (DAKD), to the bradykinin B1 receptor.[1][4] This receptor is upregulated during inflammation and plays a crucial role in mediating chronic pain.[4] this compound demonstrates high selectivity for the primate B1 receptor over rodent B1 receptors and is highly selective against the bradykinin B2 receptor.[4]

References

- 1. unmc.edu [unmc.edu]

- 2. Frontiers | Pharmacokinetic study of Q808 in rhesus monkey using liquid chromatography–tandem mass spectrometry [frontiersin.org]

- 3. Similarity of Bisphenol A Pharmacokinetics in Rhesus Monkeys and Mice: Relevance for Human Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Effects of Opioid-Related Ligands and NSAIDs in Nonhuman Primate Models of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ELN-441958: In Vitro Cell-Based Assay Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELN-441958 is a potent, selective, and competitive antagonist of the bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR).[1][2][3] The B1R is typically expressed at low levels in healthy tissues but is significantly upregulated during inflammation and tissue injury, making it a key target in the development of therapeutics for chronic pain and inflammatory diseases.[4] this compound exhibits high affinity for the human B1R with a Ki of approximately 0.26 nM.[1][3][4] Its mechanism of action involves blocking the B1R, thereby inhibiting the signaling cascade that leads to increased intracellular calcium levels upon stimulation by B1R agonists like des-Arg(10)-kallidin (DAKD).[2][4]

These application notes provide detailed protocols for two key in vitro cell-based assays to characterize the pharmacological activity of this compound: a functional calcium mobilization assay and a competitive radioligand binding assay.

Signaling Pathway

The bradykinin B1 receptor is a Gq-protein coupled receptor. Upon binding of an agonist, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This compound acts as an antagonist, blocking the initial binding of the agonist to the B1 receptor and thereby inhibiting this downstream signaling cascade.

Data Presentation

Quantitative data for this compound and other test compounds should be summarized in clear and structured tables.

Table 1: Functional Antagonism of this compound in Calcium Mobilization Assay

| Compound | Cell Line | Agonist | Agonist Conc. | IC50 (nM) | n |

| This compound | IMR-90 | DAKD | EC80 | 0.12 ± 0.02 | 3 |

| Compound X | IMR-90 | DAKD | EC80 | [Value] | 3 |

| Compound Y | IMR-90 | DAKD | EC80 | [Value] | 3 |

Table 2: Binding Affinity of this compound in Radioligand Binding Assay

| Compound | Radioligand | Cell/Membrane Prep | Ki (nM) | n |

| This compound | [³H]desArg(10)-kallidin | IMR-90 Membranes | 0.26 ± 0.02 | 3 |

| Compound X | [³H]desArg(10)-kallidin | IMR-90 Membranes | [Value] | 3 |

| Compound Y | [³H]desArg(10)-kallidin | IMR-90 Membranes | [Value] | 3 |

Experimental Protocols

IMR-90 Cell Culture

The human lung fibroblast cell line IMR-90 is a suitable model for studying the effects of this compound as it endogenously expresses the bradykinin B1 receptor.

Materials:

-

IMR-90 cells (e.g., ATCC CCL-186)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved IMR-90 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes.

-

Cell Seeding: Resuspend the cell pellet in complete growth medium and seed into a T-75 flask.

-

Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed into new flasks at a split ratio of 1:2 to 1:4.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a B1R agonist.

Materials:

-

IMR-90 cells

-

Black, clear-bottom 96-well plates

-

Fluo-4 AM calcium indicator dye

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid (optional, to prevent dye extrusion)

-

B1R agonist (e.g., des-Arg(10)-kallidin, DAKD)

-

This compound

-

Fluorescence plate reader with bottom-read capabilities and automated injection

Protocol:

-

Cell Plating: Seed IMR-90 cells into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well and incubate overnight.[2]

-

Dye Loading:

-

Compound Pre-incubation:

-

Prepare serial dilutions of this compound in HBSS.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

-

-

Agonist Addition and Fluorescence Measurement:

-

Prepare a solution of DAKD in HBSS at a concentration that elicits a submaximal response (EC80).

-

Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading (Ex/Em = 490/525 nm).

-

Use the plate reader's injector to add the DAKD solution to all wells simultaneously.

-

Record the fluorescence intensity for 1-3 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the B1R by measuring its ability to displace a radiolabeled ligand.

Materials:

-

IMR-90 cell membranes

-

Radioligand (e.g., [³H]desArg(10)-kallidin)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of an unlabeled B1R ligand)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Protocol:

-

Membrane Preparation:

-